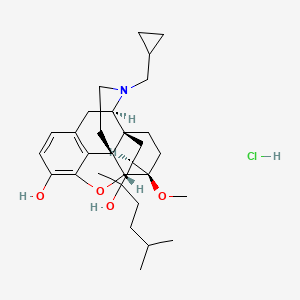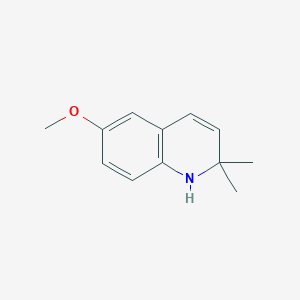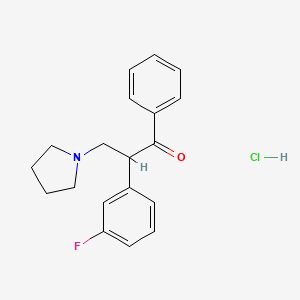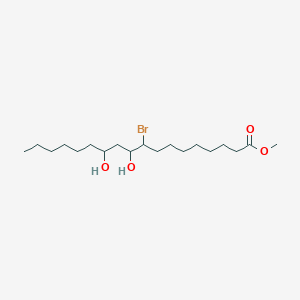![molecular formula C9H12ClN3O B14654560 2-[2-(2-chlorophenoxy)ethyl]guanidine CAS No. 46322-18-3](/img/structure/B14654560.png)
2-[2-(2-chlorophenoxy)ethyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-chlorophenoxy)ethyl]guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2-(2-chlorophenoxy)ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenoxy)ethyl]guanidine typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with a guanylation reagent. One common method is the guanylation of amines using cyanamide in the presence of a catalyst such as scandium(III) triflate under mild conditions in water . Another approach involves the use of carbodiimides as guanylation agents, which react with amines to form guanidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction parameters such as temperature and pressure, are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-chlorophenoxy)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-[2-(2-chlorophenoxy)ethyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-chlorophenoxy)ethyl]guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, guanidines are known to act as strong organic bases and can enhance the release of neurotransmitters such as acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-chlorophenoxy)ethyl]guanidine: Similar in structure but with a different position of the chlorine atom.
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine: A related compound with a longer alkyl
Propiedades
Número CAS |
46322-18-3 |
|---|---|
Fórmula molecular |
C9H12ClN3O |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
2-[2-(2-chlorophenoxy)ethyl]guanidine |
InChI |
InChI=1S/C9H12ClN3O/c10-7-3-1-2-4-8(7)14-6-5-13-9(11)12/h1-4H,5-6H2,(H4,11,12,13) |
Clave InChI |
XENPZNLDISRTLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCCN=C(N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
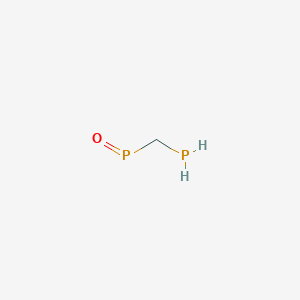
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
